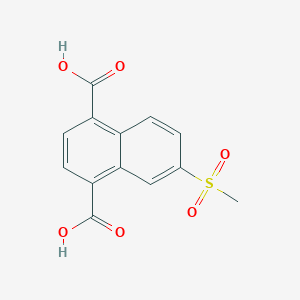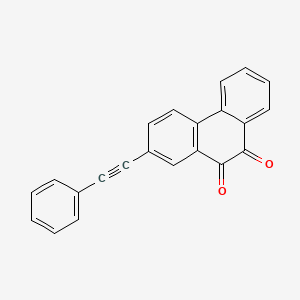
2-(Phenylethynyl)phenanthrene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylethynyl)phenanthrene-9,10-dione is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a phenylethynyl group attached to the phenanthrene core, which is further substituted with two ketone groups at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)phenanthrene-9,10-dione typically involves the following steps:
Starting Material: Phenanthrene is used as the starting material.
Oxidation: Phenanthrene is oxidized to phenanthrene-9,10-dione using chromic acid.
Sonogashira Coupling: The phenanthrene-9,10-dione undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and copper iodide as a co-catalyst.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods for this specific compound are less common. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the production.
化学反応の分析
Types of Reactions: 2-(Phenylethynyl)phenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the substituent used.
科学的研究の応用
2-(Phenylethynyl)phenanthrene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(Phenylethynyl)phenanthrene-9,10-dione involves its interaction with various molecular targets:
Electron Transfer: The compound can act as an electron acceptor or donor in redox reactions, making it useful in studies involving electron transfer mechanisms.
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, affecting their activity.
DNA Intercalation: The planar structure of the compound allows it to intercalate between DNA bases, potentially affecting DNA replication and transcription.
類似化合物との比較
Phenanthrene-9,10-dione: The parent compound without the phenylethynyl group.
Phenanthrenequinone: Another derivative with similar oxidation states.
Anthraquinone: A structurally related compound with different substitution patterns.
Uniqueness: 2-(Phenylethynyl)phenanthrene-9,10-dione is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and provides unique interactions with biological molecules compared to its analogs .
特性
CAS番号 |
63145-65-3 |
|---|---|
分子式 |
C22H12O2 |
分子量 |
308.3 g/mol |
IUPAC名 |
2-(2-phenylethynyl)phenanthrene-9,10-dione |
InChI |
InChI=1S/C22H12O2/c23-21-19-9-5-4-8-17(19)18-13-12-16(14-20(18)22(21)24)11-10-15-6-2-1-3-7-15/h1-9,12-14H |
InChIキー |
IBQYUFLTXVGORJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


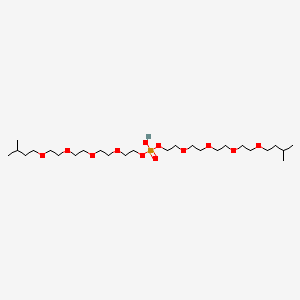
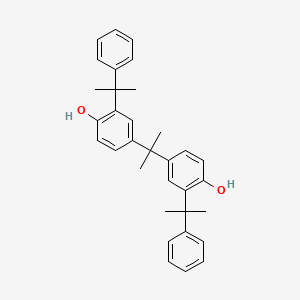
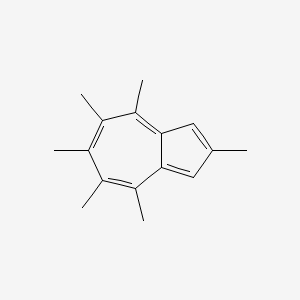
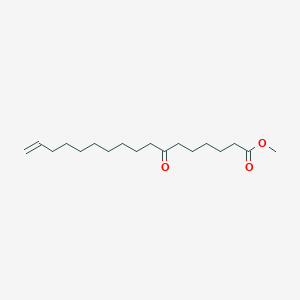
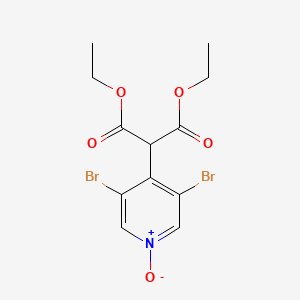
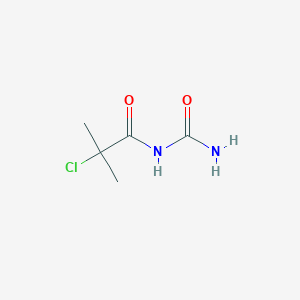
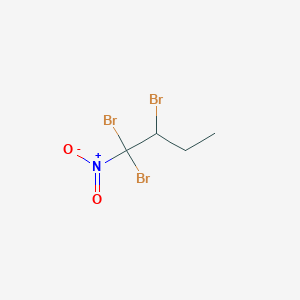
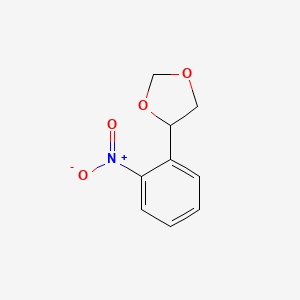
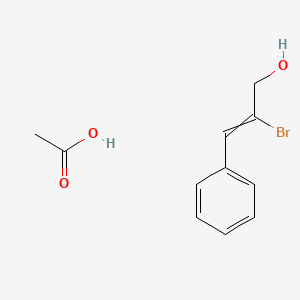
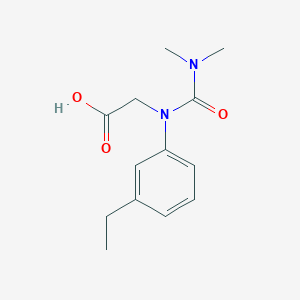
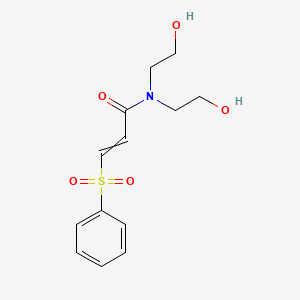
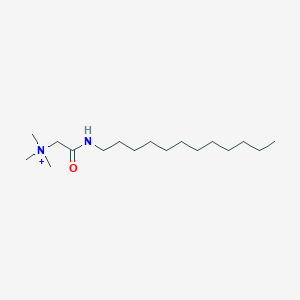
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
